2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Overview
Description
2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with a molecular formula of C19H15IN4O3. This compound is notable for its unique structure, which includes both quinazolinone and quinoline moieties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the iodination of N-(8-quinolinyl)benzamide derivatives using palladium-catalyzed C-H iodination . This reaction is carried out under both electrochemical and non-electrochemical conditions, with I2 as the iodinating agent. The reaction proceeds efficiently at 90°C under base-free conditions, providing high yields of the iodinated product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the quinoline and quinazolinone moieties.
Common Reagents and Conditions
Iodination: I2 and palladium catalysts are commonly used for iodination reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone and quinoline moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(8-quinolinyl)benzamide: A precursor in the synthesis of the target compound.
Quinazolinone Derivatives: Compounds with similar quinazolinone structures, known for their biological activities.
Quinoline Derivatives: Compounds with quinoline moieties, widely studied for their medicinal properties.
Uniqueness
2-IODO-N-[4-OXO-2-(8-QUINOLYL)-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to the presence of both quinazolinone and quinoline moieties in its structure. This dual functionality enhances its potential biological activities and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-iodo-N-(4-oxo-2-quinolin-8-yl-1,2-dihydroquinazolin-3-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17IN4O2/c25-19-12-3-1-9-16(19)23(30)28-29-22(27-20-13-4-2-10-17(20)24(29)31)18-11-5-7-15-8-6-14-26-21(15)18/h1-14,22,27H,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPOCSCICGULP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC4=C3N=CC=C4)NC(=O)C5=CC=CC=C5I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17IN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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